Stereochemical Identity Defines Biological Outcome: (3S)-Mdp vs. (3R)-Mdp vs. Dhp in Cyclic Enkephalin Antagonists
In the cyclic enkephalin template c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂, replacement of Tyr¹ with the (3S)-Mdp residue (derived from (2S)-2-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid) produced a potent antagonist with μ, δ, and κ binding affinities of Ki(μ) = 2.03 nM, Ki(δ) = 2.34 nM, and Ki(κ) = 49.5 nM [1]. In direct comparison, the (3R)-Mdp diastereomer was 10–100-fold less potent across all three receptors, and the non-methylated Dhp parent peptide Dhp-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂ showed lower antagonist potencies in functional assays and lower binding affinities at all three opioid receptors [1]. This evidence establishes that β-methylation with the (S)-configuration is essential for high-potency antagonist activity; procurement of the racemate (CAS 194857-85-7) without chiral resolution yields a product that cannot directly replicate the published high-potency antagonist profile.
| Evidence Dimension | Opioid receptor binding affinity (Ki, nM) in rat brain membrane binding assays |
|---|---|
| Target Compound Data | (3S)-Mdp¹-cyclic enkephalin: Ki(μ) = 2.03 nM; Ki(δ) = 2.34 nM; Ki(κ) = 49.5 nM |
| Comparator Or Baseline | (3R)-Mdp¹-cyclic enkephalin: 10–100-fold less potent than (3S) isomer; Dhp¹-cyclic enkephalin (non-methylated parent): lower antagonist potencies in functional assays and lower binding affinities than (3S)-Mdp¹ analog |
| Quantified Difference | (3S)-Mdp vs. (3R)-Mdp: ~1–2 orders of magnitude potency difference; (3S)-Mdp vs. Dhp: significant increase in μ, δ, and κ antagonist potencies (exact fold difference not quantified in source) |
| Conditions | Cyclic enkephalin peptide c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂ scaffold; rat brain membrane binding assays; μ, δ, κ opioid receptors |
Why This Matters
End users synthesizing opioid peptide antagonists must know that the stereochemistry of the Mdp building block—not merely its molecular formula—determines whether the resulting peptide achieves sub-nanomolar Ki values; procurement of CAS 194857-85-7 as the racemate requires a documented chiral resolution step to replicate published (2S)-Mdp-derived antagonist activities.
- [1] Weltrowska, G., Lu, Y., Lemieux, C., Chung, N.N., Schiller, P.W. A novel cyclic enkephalin analogue with potent opioid antagonist activity. Bioorg. Med. Chem. Lett. 2004, 14(18), 4731–4733. DOI: 10.1016/j.bmcl.2004.06.077. View Source
